molecular formula C21H15BrN4O4 B214199 N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide

N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide

货号 B214199
分子量: 467.3 g/mol
InChI 键: UGLIMKWMXVCHAO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide, also known as BDB-108, is a novel small molecule that has shown promising results in scientific research. This compound has gained attention due to its potential use as a therapeutic agent for various diseases.

作用机制

The mechanism of action of N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide is not fully understood. However, it has been reported to inhibit the activity of AKT by binding to its pleckstrin homology (PH) domain. The PH domain of AKT plays a crucial role in its activation by binding to phosphatidylinositol-3,4,5-trisphosphate (PIP3), which is produced by phosphatidylinositol 3-kinase (PI3K). N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide competes with PIP3 for binding to the PH domain of AKT, thereby inhibiting its activation and downstream signaling.
Biochemical and Physiological Effects:
N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. Moreover, it has been reported to inhibit the expression of various anti-apoptotic proteins, including Bcl-2 and Bcl-xl. N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has also been shown to inhibit the production of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

实验室实验的优点和局限性

N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has several advantages for lab experiments. It is a synthetic compound that can be easily prepared in large quantities. Moreover, it has shown promising results in various scientific research studies, indicating its potential use as a therapeutic agent. However, there are also limitations to its use in lab experiments. N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide is a relatively new compound, and its mechanism of action is not fully understood. Moreover, its potential side effects and toxicity have not been fully evaluated.

未来方向

There are several future directions for the scientific research of N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide. One potential direction is to evaluate its efficacy in animal models of cancer and other diseases. Moreover, further studies are needed to elucidate its mechanism of action and potential side effects. Additionally, the development of more potent derivatives of N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide may lead to the discovery of new therapeutic agents for the treatment of various diseases.

合成方法

N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide is a synthetic compound that can be prepared using various methods. One of the most common methods is the reaction of 6-bromo-4-chloro-1,4-dihydroquinazoline with 2-(1,3-benzodioxol-5-yl)acetic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The resulting product is then reacted with isonicotinic acid hydrazide to obtain N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide.

科学研究应用

N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has shown potential in scientific research for its various pharmacological activities. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-tuberculosis activities. N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has also been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Moreover, it has been reported to inhibit the activity of protein kinase B (AKT), which plays a crucial role in the survival and proliferation of cancer cells.

属性

产品名称

N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide

分子式

C21H15BrN4O4

分子量

467.3 g/mol

IUPAC 名称

N-[2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,2-dihydroquinazolin-3-yl]pyridine-4-carboxamide

InChI

InChI=1S/C21H15BrN4O4/c22-14-2-3-16-15(10-14)21(28)26(25-20(27)12-5-7-23-8-6-12)19(24-16)13-1-4-17-18(9-13)30-11-29-17/h1-10,19,24H,11H2,(H,25,27)

InChI 键

UGLIMKWMXVCHAO-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C3NC4=C(C=C(C=C4)Br)C(=O)N3NC(=O)C5=CC=NC=C5

规范 SMILES

C1OC2=C(O1)C=C(C=C2)C3NC4=C(C=C(C=C4)Br)C(=O)N3NC(=O)C5=CC=NC=C5

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。